molecular formula C20H17NO4 B1335250 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid CAS No. 191215-87-9

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid

Cat. No. B1335250
M. Wt: 335.4 g/mol
InChI Key: DJGMNCKHNMRKFM-UHFFFAOYSA-N
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid is a compound that is likely to be of interest in the field of organic chemistry due to its potential applications in material science and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide valuable information on related fluorene derivatives that can help infer some of the properties and synthesis methods that might be applicable to 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid.

Synthesis Analysis

The synthesis of fluorene derivatives typically involves multiple steps, starting from fluorene as the starting material. For example, the synthesis of (9H-fluoren-9-ylamino)carbonylaminomethylphosphonic acid involves the preparation of (9H-fluoren-9-yl)urea followed by a reaction with formaldehyde and phosphorus trichloride . Similarly, the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid includes bromination, methylation, and a Grignard reaction . These methods suggest that the synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid would also require a multi-step process, potentially involving the protection of amino groups, the introduction of the pent-4-ynoic moiety, and careful control of reaction conditions to achieve high yield and purity.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of the fluorene moiety, which is a fused polycyclic aromatic compound. This structure is known to impart certain photophysical properties to the molecule, such as luminescence, which is beneficial for applications in OLED materials . The presence of additional functional groups, such as boronic acid or phosphonic acid, can further modify the chemical behavior and interaction of these molecules . For 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid, the structure would include the fluorene core with an attached methoxycarbonylamino group and a pent-4-ynoic acid chain, which would influence its reactivity and physical properties.

Chemical Reactions Analysis

Fluorene derivatives can participate in various chemical reactions, depending on their functional groups. The presence of amino, boronic, or phosphonic groups can lead to reactions such as coupling reactions, condensation, or nucleophilic substitutions . For the compound , the methoxycarbonylamino group could be involved in reactions typical for carbamates, such as hydrolysis or reactions with nucleophiles, while the alkyne moiety in the pent-4-ynoic acid could undergo reactions like cycloadditions or hydrogenations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect the compound's solubility, melting point, and stability . The luminescent properties of fluorene derivatives make them valuable in the development of OLED materials . The specific properties of 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid would need to be determined experimentally, but it is likely to exhibit characteristics similar to other fluorene derivatives, such as fluorescence and stability under certain conditions.

Scientific Research Applications

Synthesis and Chemistry

2-(9H-Fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid, often referenced in its abbreviated form as Fmoc, plays a significant role in the field of organic chemistry and peptide synthesis. For instance, Le and Goodnow (2004) demonstrated its application in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, highlighting its versatility in compound formation (Le & Goodnow, 2004). Additionally, Gioeli and Chattopadhyaya (1982) explored its use as a protective group for hydroxy-groups in organic synthesis, emphasizing its utility in complex chemical processes (Gioeli & Chattopadhyaya, 1982).

Solid Phase Synthesis

In the context of solid phase synthesis, the compound has found significant use. Bleicher, Lutz, and Wuethrich (2000) reported on its application as a linker for solid phase synthesis, demonstrating its stability and efficiency in this domain (Bleicher, Lutz, & Wuethrich, 2000). Similarly, Babu and Kantharaju (2005) described its role in the synthesis of carbamates for the production of dipeptidyl urea esters, further underscoring its importance in peptide synthesis (Babu & Kantharaju, 2005).

Protective Group in Peptide Synthesis

Its role as a protective group in peptide synthesis is also well-documented. Johnson, Quibell, Owen, and Sheppard (1993) highlighted its effectiveness as a reversible protecting group for amide bonds in peptides, which is crucial for synthesizing complex peptide sequences (Johnson, Quibell, Owen, & Sheppard, 1993).

Biological and Photophysical Applications

In addition to its chemical applications, this compound has also been explored for biological and photophysical applications. Yue et al. (2015) investigated the synthesis and optical properties of fluorene-containing quinolizinium derivatives, indicating potential applications in biological imaging and photophysical studies (Yue et al., 2015).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMNCKHNMRKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid

CAS RN

191215-87-9
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GL Bolton, JC Hodges, JR Rubin - Tetrahedron, 1997 - Elsevier
Solution and solid phase synthetic methods leading to the rapid, stereocontrolled construction of highly functionalized fused bicyclic amino acid derivatives have been developed. The …
Number of citations: 102 www.sciencedirect.com

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